1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid
Description
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid is a sulfonamide derivative featuring a pyrrolidine ring substituted with a carboxylic acid group and a 3-methylpiperidinylsulfonyl moiety.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)sulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-9-3-2-5-12(7-9)18(16,17)13-6-4-10(8-13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUABWNIAZXVRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)N2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine-3-carboxylic acid with 3-methylpiperidine. The reaction conditions often require the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 276.35 g/mol
- CAS Number : 1839996-70-1
The compound features a pyrrolidine ring substituted with a sulfonyl group linked to a piperidine moiety, which contributes to its biological activity.
Janus Kinase Inhibition
One of the most significant applications of this compound is its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by interfering with the signaling pathways that promote inflammation and cell proliferation. Research has indicated that compounds similar to this compound can effectively inhibit JAK activity, thus providing a therapeutic avenue for conditions like rheumatoid arthritis and psoriasis .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of derivatives related to this compound. For instance, research on related piperidine derivatives has demonstrated in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties, making it a candidate for developing new antibiotics .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for creating more complex molecules. Its unique structure allows chemists to modify the piperidine and pyrrolidine rings, leading to the synthesis of novel compounds with potential biological activities. The sulfonyl group enhances reactivity, making it a versatile intermediate in organic synthesis .
Biological Studies
The compound's structure makes it an excellent candidate for biological studies aimed at understanding the mechanisms of action of various drugs. By studying how this compound interacts with biological targets, researchers can gain insights into drug design and optimization processes .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Substituent Variations on the Piperidine/Pyrrolidine Core
1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (CAS 1838051-72-1) Molecular Formula: C₁₂H₂₂N₂O₄S Molecular Weight: 290.38 g/mol Key Difference: Contains two methyl groups on the piperidine ring (3,5-dimethyl) versus a single 3-methyl group in the target compound.
1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 697258-18-7) Molecular Formula: C₁₁H₁₅N₃O₆S Molecular Weight: 317.32 g/mol Key Difference: Replaces the piperidine with a pyrimidinone ring, introducing hydrogen-bonding sites (two ketone groups).
Functional Group Modifications
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate
- Key Difference : Contains a methyl ester instead of a carboxylic acid. The ester group enhances lipophilicity, favoring blood-brain barrier penetration but requiring enzymatic hydrolysis for activation .
1-(Methoxycarbonyl)piperidine-3-carboxylic acid
- Key Difference : Features a methoxycarbonyl group, increasing electron-withdrawing effects and altering acidity (pKa) compared to the sulfonamide group in the target compound .
Aromatic and Heterocyclic Additions
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1171356-85-6)
- Molecular Formula : C₁₅H₂₃N₅O₂
- Molecular Weight : 305.38 g/mol
- Key Difference : Incorporates a pyridazine ring with a methylpiperazine substituent, enhancing π-π stacking and hydrogen-bonding capabilities. This may improve binding to kinases or GPCRs but increases molecular weight .
The phenylsulfonyl group may enhance aryl receptor interactions .
Biological Activity
1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid (CAS No. 1839996-70-1) is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H20N2O4S, with a molecular weight of 276.35 g/mol. The compound features a pyrrolidine ring substituted with a sulfonyl group and a carboxylic acid, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and central nervous system modulation.
Potential Targets
- Janus Kinase (JAK) Inhibition : Similar compounds have shown efficacy in inhibiting JAK pathways, which are critical in mediating inflammatory responses and immune system regulation .
- Neurotransmitter Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, similar to other piperidine derivatives that modulate serotonin and dopamine receptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| JAK Inhibition | Reduced inflammation | |
| Neurotransmitter Interaction | Potential antidepressant effects | |
| Enzyme Inhibition | Possible arginase inhibition |
Case Studies
Recent research has highlighted the potential therapeutic applications of similar compounds in various disease models:
- Inflammatory Diseases : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis and other inflammatory conditions by targeting JAK pathways .
- Neurological Disorders : Analogous compounds have been explored for their antidepressant properties through modulation of serotonin receptors, suggesting that this compound may exhibit similar effects .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid, and what are the critical reaction parameters to control?
The synthesis typically involves sulfonylation of pyrrolidine-3-carboxylic acid derivatives with 3-methylpiperidine sulfonyl chloride. Critical parameters include:
- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions (e.g., over-sulfonylation) .
- Solvent selection : Polar aprotic solvents like dichloromethane or DMF enhance reactivity .
- Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity and purity of this compound?
- NMR spectroscopy : Use H and C NMR in deuterated DMSO to confirm regiochemistry and sulfonamide bond formation .
- Mass spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns (e.g., [M+H] peaks) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) and detect hydrolytic byproducts .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Moisture sensitivity : Store in a desiccator under nitrogen to prevent hydrolysis of the sulfonamide group .
- Temperature : Long-term stability requires storage at –20°C in amber vials to avoid thermal degradation .
- Compatibility : Avoid contact with strong acids/bases to preserve the carboxylic acid moiety .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproduct formation?
- Stoichiometry : Use a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete reaction with pyrrolidine intermediates .
- Catalysis : Add triethylamine (1–2 eq) to neutralize HCl byproducts and accelerate the reaction .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to halt the reaction at >90% conversion .
Q. What strategies are effective in resolving discrepancies between computational modeling and experimental NMR data?
- Solvent effects : Recalculate chemical shifts using solvent-specific DFT models (e.g., DMSO vs. CDCl) .
- Crystallography : Obtain single-crystal X-ray data to validate stereochemistry and compare with predicted structures .
- Dynamic effects : Consider conformational flexibility using variable-temperature NMR to account for rotameric equilibria .
Q. How should researchers address low yields in the final hydrolysis step of the synthesis?
- Acid selection : Replace HCl with milder acids (e.g., trifluoroacetic acid) to minimize decomposition of the sulfonamide group .
- Temperature modulation : Conduct hydrolysis at 50–60°C instead of reflux to balance reaction rate and product stability .
- Workup optimization : Extract the carboxylic acid product with ethyl acetate at pH 3–4 to improve recovery .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?
- Enzyme inhibition : Test against serine hydrolases or carbonic anhydrases due to the sulfonamide’s zinc-binding potential .
- Cell-based assays : Use prostate cancer cell lines (e.g., PC-3) with autophagy markers (LC3-II) to assess anti-proliferative effects, as seen in structurally related compounds .
- Binding studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins .
Q. How can chiral purity be confirmed for stereochemically sensitive derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
